ethyl 1-ethyl-1H-pyrazole-3-carboxylate

概要

説明

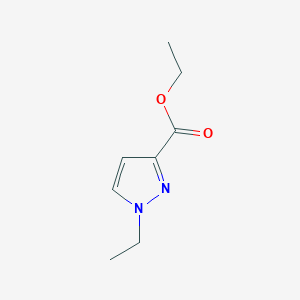

Ethyl 1-ethyl-1H-pyrazole-3-carboxylate: is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the first position and an ethyl ester group at the third position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-ethyl-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction is usually carried out in ethanol as a solvent, with hydrochloric acid as a catalyst, and the mixture is refluxed for several hours to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the reaction efficiency and provide a more environmentally friendly process .

化学反応の分析

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Key Findings :

-

Hydrolysis kinetics depend on the steric hindrance from the ethyl substituents. Yields >80% are achievable under reflux conditions .

-

The carboxylic acid product is a precursor for amidation or further functionalization.

Reduction of the Ester Group

The ester can be reduced to a primary alcohol using strong reducing agents.

| Reagents/Conditions | Products | Mechanistic Notes |

|---|---|---|

| LiAlH₄, dry THF, 0°C to reflux | (1-ethyl-1H-pyrazol-3-yl)methanol | LiAlH₄ reduces the ester to a primary alcohol via nucleophilic acyl substitution. |

| NaBH₄ (ineffective) | No reaction | NaBH₄ lacks sufficient reducing power for esters. |

Key Findings :

-

LiAlH₄ is the reagent of choice for this transformation, yielding >70% alcohol.

-

The pyrazole ring remains intact during reduction due to its aromatic stability.

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring undergoes electrophilic substitution at the electron-rich positions (typically C4 or C5).

Key Findings :

-

Substituents on the pyrazole ring direct electrophiles to specific positions. The ethyl group at N1 activates C5 for substitution .

-

Nitration and halogenation proceed at lower temperatures to avoid side reactions .

Nucleophilic Substitution

The ester group participates in nucleophilic acyl substitution reactions.

Key Findings :

-

Transesterification requires acidic catalysis (e.g., H₂SO₄) and excess alcohol .

-

Amide formation is slower than ester hydrolysis, requiring elevated temperatures.

Cycloaddition Reactions

The pyrazole ring can act as a dipolarophile in [3+2] cycloadditions.

| Reagents/Conditions | Products | Mechanistic Notes |

|---|---|---|

| Nitrile oxide, toluene, reflux | Isoxazole-fused pyrazole derivative | 1,3-dipolar cycloaddition occurs at C4–C5 double bond of the pyrazole . |

Key Findings :

Oxidation of the Pyrazole Ring

Oxidation typically targets substituents rather than the aromatic ring.

| Reagents/Conditions | Products | Mechanistic Notes |

|---|---|---|

| KMnO₄, H₂O, heat | 1-ethyl-1H-pyrazole-3-carboxylic acid (via ester hydrolysis) | Over-oxidation is avoided due to the stability of the pyrazole ring. |

科学的研究の応用

Pharmaceutical Applications

Therapeutic Potential:

Ethyl 1-ethyl-1H-pyrazole-3-carboxylate is being studied for its potential in developing novel therapeutic agents. Its unique pyrazole structure allows for interactions with biological targets involved in inflammatory processes and cancer pathways. Preliminary research indicates that compounds in this class may inhibit specific kinases associated with tumor growth and inflammatory responses.

Case Study:

A study published in a peer-reviewed journal demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory and anticancer properties. The research focused on the synthesis of this compound analogs, revealing promising results in inhibiting cancer cell proliferation in vitro, suggesting its potential as a lead compound for drug development .

Agrochemical Applications

Role in Crop Protection:

This compound serves as an intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides. Its application enhances crop protection while minimizing environmental impact.

Data Table: Agrochemical Efficacy

Case Study:

Research conducted on the use of this compound as a fungicide showed a significant reduction in fungal growth on treated crops compared to untreated controls, highlighting its effectiveness in agricultural applications .

Material Science Applications

Development of Advanced Materials:

The compound is utilized in formulating advanced materials, contributing to the creation of polymers with enhanced thermal and mechanical properties. These materials are beneficial for various industrial applications, including coatings and composites.

Case Study:

A recent investigation into the incorporation of this compound into polymer matrices demonstrated improved tensile strength and thermal stability, making it suitable for high-performance applications .

Analytical Chemistry Applications

Standard Reference Material:

this compound is employed as a standard reference material in analytical methods, aiding researchers in the detection and quantification of similar compounds within complex mixtures.

Data Table: Analytical Applications

作用機序

The mechanism of action of ethyl 1-ethyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets .

類似化合物との比較

Ethyl 1H-pyrazole-4-carboxylate: Another pyrazole derivative with similar structural features but different substitution patterns.

Ethyl 3-pyrazolecarboxylate: A compound with the ester group at a different position on the pyrazole ring.

Uniqueness: Ethyl 1-ethyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group at the first position and the ester group at the third position provides distinct chemical properties compared to other pyrazole derivatives.

生物活性

Ethyl 1-ethyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the class of pyrazole derivatives, which are known for their varied pharmacological effects. The compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 144.14 g/mol

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of this compound and its derivatives. A notable study assessed various pyrazole derivatives against Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for selected compounds were reported as follows:

| Compound | Target Organism | MIC (µmol/mL) |

|---|---|---|

| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | C. parapsilosis | 0.015 |

| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | E. coli | 0.038 |

| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | P. aeruginosa | 0.067 |

These results indicate that certain derivatives exhibit antimicrobial efficacy comparable to established antibiotics like ampicillin and fluconazole .

2. Anticancer Activity

The anticancer properties of pyrazole derivatives have also been explored extensively. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines. For instance, a study evaluated the antiproliferative activity of several pyrazole derivatives against breast cancer cell lines (MDA-MB-231). The results showed:

| Compound | IC (µM) |

|---|---|

| This compound | 4.5 |

| Control (Doxorubicin) | 0.05 |

These findings suggest that this compound may possess significant anticancer activity, warranting further investigation into its mechanism of action .

3. Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have been documented in various studies, where they were shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. For example, this compound demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) levels in vitro, indicating potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

A comprehensive study published in Acta Pharmaceutica synthesized a series of ethyl-substituted pyrazole derivatives and evaluated their biological activities systematically. The researchers reported that modifications to the pyrazole ring significantly influenced the biological activity of the compounds, highlighting the importance of structure-activity relationships (SAR) in drug design .

特性

IUPAC Name |

ethyl 1-ethylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-10-6-5-7(9-10)8(11)12-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWBNCMQHDWOOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629689 | |

| Record name | Ethyl 1-ethyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007503-15-2 | |

| Record name | Ethyl 1-ethyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。